molecular formula C8H13ClO2 B2575882 3-Methoxycyclohexane-1-carbonyl chloride CAS No. 86571-80-4

3-Methoxycyclohexane-1-carbonyl chloride

Cat. No.: B2575882
CAS No.: 86571-80-4
M. Wt: 176.64
InChI Key: JOZLFZQRVYHFFA-UHFFFAOYSA-N
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Description

Significance of Cyclohexane (B81311) Scaffolds in Synthetic Chemistry

The cyclohexane ring is a prevalent structural motif in a multitude of natural products and synthetic drugs. pharmablock.com Its significance in synthetic chemistry stems from its unique conformational properties, primarily existing in a stable, low-energy chair conformation. This three-dimensional structure provides a rigid scaffold that can orient substituents in specific spatial arrangements (axial or equatorial), which is crucial for dictating molecular interactions, particularly in biological systems.

In drug discovery, the cyclohexane moiety is often employed to enhance the pharmacokinetic properties of a molecule. It can act as a bioisostere for other groups, such as a phenyl or t-butyl group, offering advantages like increased three-dimensionality for better target protein binding or reduced metabolic susceptibility. pharmablock.com The ability to functionalize the cyclohexane ring at various positions allows for the fine-tuning of a compound's physical and biological properties, making it a valuable component in the design of new therapeutic agents. researchgate.netnih.gov

Role of Acyl Chlorides as Versatile Electrophiles

Acyl chlorides, also known as acid chlorides, are highly reactive derivatives of carboxylic acids. chemguide.co.uk Their general formula is R-COCl, where the carbonyl carbon is bonded to a chlorine atom. This structure renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. The high reactivity is attributed to two main factors: the strong electron-withdrawing inductive effect of the chlorine atom, which increases the partial positive charge on the carbonyl carbon, and the fact that the chloride ion is an excellent leaving group. vaia.comlibretexts.org

This inherent reactivity makes acyl chlorides exceptionally versatile reagents in organic synthesis. They are key intermediates in nucleophilic acyl substitution reactions, a fundamental transformation that allows for the synthesis of a wide array of other carboxylic acid derivatives. libretexts.orgkhanacademy.org For instance, acyl chlorides react readily with alcohols to form esters, with amines to produce amides, and with carboxylates to yield anhydrides. This broad utility has established acyl chlorides as indispensable tools for constructing complex organic molecules. libretexts.org

Overview of 3-Methoxycyclohexane-1-carbonyl chloride: A Unique Cyclohexyl Acyl Chloride

This compound is a specific example of a cyclohexane-derived acyl chloride that features a methoxy (B1213986) substituent on the cyclohexane ring. The presence of the methoxy group at the 3-position introduces an additional layer of complexity and potential for stereochemical control compared to its unsubstituted counterpart, cyclohexanecarbonyl chloride. The position of the methoxy group relative to the acyl chloride can influence the reactivity of the molecule and provides a handle for further functionalization.

While detailed research on this specific compound is not extensive, its precursor, 3-methoxycyclohexanecarboxylic acid, is recognized as a useful intermediate in pharmaceutical synthesis. The conversion of the carboxylic acid to the more reactive acyl chloride unlocks its potential for a broader range of chemical transformations.

Table 1: Chemical Properties of this compound

Property Value Source(s)
CAS Number 86571-80-4 molport.combldpharm.com
Molecular Formula C₈H₁₃ClO₂ molport.com

| SMILES | COC1CCCC(C1)C(Cl)=O | molport.com |

Research Landscape and Current Gaps Pertaining to this compound

The current body of scientific literature on this compound is limited, with most available information coming from chemical supplier catalogs. molport.combldpharm.com While the synthesis and reactivity of both the cyclohexane scaffold and the acyl chloride functional group are well-established in a general sense, specific studies detailing the unique reaction kinetics, stereochemical outcomes, and synthetic applications of this particular bifunctional molecule are scarce.

The primary research gap lies in the exploration of its utility as a building block in targeted synthesis. There is a need for studies that investigate how the interplay between the methoxy group and the acyl chloride function influences its reactivity with various nucleophiles. For instance, research into diastereoselective reactions, where the existing stereocenter at the 3-position directs the stereochemical outcome of a reaction at the carbonyl carbon, is an area ripe for investigation. Furthermore, the potential applications of this compound in the synthesis of novel, biologically active molecules containing the 3-methoxycyclohexane motif remain largely unexplored. Elucidating these aspects would provide valuable insights for synthetic chemists and could unlock new pathways for the creation of complex molecular structures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxycyclohexane-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO2/c1-11-7-4-2-3-6(5-7)8(9)10/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZLFZQRVYHFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC(C1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Methoxycyclohexane 1 Carbonyl Chloride

Established Synthetic Routes from Carboxylic Acid Precursors

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. chemguide.co.uk For 3-methoxycyclohexanecarboxylic acid, this is typically accomplished using inorganic acid chlorides. chemistrysteps.com The primary methods involve reagents such as thionyl chloride, oxalyl chloride, and phosphorus chlorides. khanacademy.orglibretexts.org

Thionyl chloride (SOCl₂) is a widely used reagent for the preparation of acyl chlorides from carboxylic acids due to its reliability and the convenient nature of its byproducts. chemguide.co.uklibretexts.org The reaction of 3-methoxycyclohexanecarboxylic acid with thionyl chloride yields 3-Methoxycyclohexane-1-carbonyl chloride, along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts. masterorganicchemistry.com

The efficiency of the chlorination process using thionyl chloride is influenced by several factors, including temperature, the use of solvents, and the presence of catalysts. Optimizing these conditions is crucial for maximizing the yield and purity of this compound.

Temperature : The reaction is often conducted at elevated temperatures, typically under reflux, to ensure it proceeds to completion. The exothermic nature of the initial reaction requires careful addition of the thionyl chloride. youtube.com

Solvents : While the reaction can be run neat (without a solvent), inert solvents such as toluene (B28343) may be used. Solvents can help control the reaction temperature and facilitate handling of the reaction mixture.

Catalysts : A catalytic amount of N,N-dimethylformamide (DMF) is frequently added to accelerate the reaction rate. youtube.com The DMF reacts with thionyl chloride to form a Vilsmeier-type intermediate, which is a more potent chlorinating agent. rsc.org

ParameterConditionRationale / Effect on Yield
Temperature RefluxDrives the reaction to completion, increasing overall yield.
Reagent Ratio Slight excess of SOCl₂Ensures complete conversion of the carboxylic acid.
Catalyst Catalytic DMFIncreases the reaction rate, allowing for milder conditions or shorter reaction times. youtube.com
Solvent Neat or inert solvent (e.g., Toluene)A solvent can help moderate the reaction and simplify the workup process. orgsyn.org

A significant advantage of using thionyl chloride is that the byproducts, sulfur dioxide and hydrogen chloride, are gaseous at typical reaction temperatures. chemguide.co.uk This characteristic simplifies the purification process as they are readily expelled from the reaction vessel and can be neutralized in a scrubber. chemguide.co.uk

The primary purification challenge is the removal of any unreacted 3-methoxycyclohexanecarboxylic acid and, more importantly, the excess thionyl chloride, which has a relatively low boiling point.

Distillation : Fractional distillation is the most common method used to isolate the pure acyl chloride from any remaining starting material and excess reagent. chemguide.co.uk

Azeotropic Removal : To ensure complete removal of residual thionyl chloride, an inert solvent with a higher boiling point, such as toluene, can be added to the crude product. Subsequent evaporation under reduced pressure effectively removes the last traces of the reagent as an azeotrope. orgsyn.org

While thionyl chloride is highly effective, other reagents can also be employed for the synthesis of this compound, each offering different advantages in terms of reactivity, selectivity, or reaction conditions. reddit.com

Oxalyl chloride ((COCl)₂) is another excellent reagent for converting carboxylic acids to acyl chlorides. wikipedia.org It is often considered a milder and more selective reagent than thionyl chloride, making it suitable for substrates with sensitive functional groups. wikipedia.org However, it is also more expensive. wikipedia.org

The reaction with oxalyl chloride also produces exclusively gaseous byproducts: carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl), which simplifies the product workup. wikipedia.org Similar to thionyl chloride, the reaction is often catalyzed by N,N-dimethylformamide (DMF), which acts as the active chlorinating agent after reacting with oxalyl chloride. wikipedia.org

Reagent FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Reactivity HighMilder, more selective wikipedia.org
Byproducts SO₂ (gas), HCl (gas) chemguide.co.ukCO (gas), CO₂ (gas), HCl (gas) wikipedia.org
Cost Less expensive wikipedia.orgMore expensive wikipedia.org
Catalyst Often requires a catalyst (e.g., DMF) youtube.comTypically requires a catalyst (e.g., DMF) wikipedia.org

Phosphorus chlorides, specifically phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅), are also potent reagents for this transformation. chemguide.co.uklibretexts.org

Phosphorus Pentachloride (PCl₅) : PCl₅ is a solid that reacts readily with carboxylic acids, often at room temperature or upon gentle warming, to produce the corresponding acyl chloride. libretexts.org The byproducts of this reaction are phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl). chemguide.co.uklibretexts.org

R-COOH + PCl₅ → R-COCl + POCl₃ + HCl

Phosphorus Trichloride (PCl₃) : PCl₃ is a liquid that reacts less dramatically than PCl₅. chemguide.co.uk Three moles of the carboxylic acid are required for every mole of PCl₃. The byproducts are the desired acyl chloride and phosphorous acid (H₃PO₃). chemguide.co.ukstackexchange.com

3 R-COOH + PCl₃ → 3 R-COCl + H₃PO₃

A key difference from thionyl or oxalyl chloride is that the phosphorus-containing byproducts (POCl₃ and H₃PO₃) are not gaseous. chemguide.co.uk Therefore, purification of the this compound from the reaction mixture must be achieved by fractional distillation to separate the product from these non-volatile byproducts. chemguide.co.ukchemguide.co.uk

ReagentByproduct(s)Purification Method
Phosphorus Pentachloride (PCl₅) Phosphorus oxychloride (POCl₃), Hydrogen chloride (HCl) libretexts.orgFractional Distillation chemguide.co.uk
Phosphorus Trichloride (PCl₃) Phosphorous acid (H₃PO₃) chemguide.co.ukFractional Distillation chemguide.co.uk

Alternative Chlorinating Agents for Carboxylic Acid Conversion

Precursor Synthesis: 3-Methoxycyclohexanecarboxylic Acid

The synthesis of 3-Methoxycyclohexanecarboxylic acid can be approached through various routes that strategically build the substituted cyclohexane (B81311) scaffold. A common and effective method involves the modification of an aromatic precursor. For instance, the synthesis can begin with 3-methoxybenzoic acid, where the aromatic ring is subsequently reduced to a cyclohexane ring through catalytic hydrogenation. This method benefits from the commercial availability of the starting material and provides a direct route to the desired substitution pattern.

Stereoselective Synthesis of Methoxycyclohexane Derivatives

The relative orientation of the methoxy (B1213986) and carboxyl groups on the cyclohexane ring (cis or trans) is a critical aspect of the synthesis, as stereoisomers can exhibit different physical properties and chemical reactivity. Achieving stereocontrol is therefore a significant consideration.

One prominent strategy involves the stereoselective reduction of a ketone precursor. For example, the reduction of methyl 3-oxocyclohexanecarboxylate, which can be derived from the dearomatization of m-methoxybenzoic acid, can lead to diastereomeric hydroxy esters. google.com The choice of reducing agent and conditions determines the stereochemical outcome. Subsequent separation of these diastereomers allows for the isolation of specific stereoisomers of the corresponding 3-hydroxycyclohexanecarboxylic acid derivatives, which can then be methylated. google.com

Another established method for obtaining stereochemically pure compounds is the classical resolution of a racemic mixture. For related precursors like cis-3-hydroxycyclohexanecarboxylic acid, chiral resolving agents such as quinine (B1679958) or cinchonidine (B190817) have been used to form diastereomeric salts that can be separated by crystallization. google.com This approach, while effective, can be less efficient due to the loss of at least 50% of the material unless a racemization and recycling process is implemented. The conformational stability of substituted cyclohexanes is heavily influenced by steric factors, particularly 1,3-diaxial interactions, which cause substituents to preferentially occupy the more stable equatorial position. libretexts.org

Method Description Key Feature
Stereoselective Reduction Reduction of a ketone precursor (e.g., methyl 3-oxocyclohexanecarboxylate) using specific reducing agents to favor the formation of one diastereomer over another. google.comControl over the formation of cis/trans isomers.
Classical Racemate Resolution Separation of a racemic mixture of a precursor (e.g., cis-3-hydroxycyclohexanecarboxylic acid) by forming diastereomeric salts with a chiral resolving agent. google.comAccess to enantiomerically pure compounds.

Functionalization of Cyclohexane Rings for Methoxy Introduction

The introduction of the methoxy group onto the cyclohexane ring is a pivotal step in the synthesis. This can be accomplished either by starting with a methoxy-substituted precursor or by functionalizing a pre-formed cyclohexane ring.

A highly effective route is the catalytic hydrogenation of a methoxy-substituted aromatic ring. Starting from 3-methoxybenzoic acid, the benzene (B151609) ring can be reduced to a cyclohexane ring under controlled conditions, yielding 3-methoxycyclohexanecarboxylic acid directly. This approach consolidates the introduction of the methoxy group and the formation of the cyclohexane ring into a single conceptual strategy.

Alternatively, for syntheses that proceed via a hydroxylated intermediate, the Williamson ether synthesis is a standard method for introducing the methoxy group. This involves the deprotonation of a 3-hydroxycyclohexanecarboxylic acid derivative with a base, followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate. This method is versatile but may require protection of the carboxylic acid group to prevent unwanted side reactions.

Method Starting Material Key Reagents Description
Aromatic Ring Hydrogenation 3-Methoxybenzoic acidH₂, Catalyst (e.g., Rh/C, Ru)The aromatic ring is reduced to a cyclohexane ring, preserving the methoxy and carboxyl groups.
Williamson Ether Synthesis 3-Hydroxycyclohexanecarboxylic acid derivativeBase (e.g., NaH), Methylating agent (e.g., CH₃I)The hydroxyl group is converted to a methoxy group via an alkoxide intermediate.

Carboxylation Strategies for Cyclohexane Systems

Introducing the carboxylic acid functionality onto the cyclohexane ring is the final key transformation in synthesizing the precursor.

A classic and reliable method is the Grignard reaction. This involves the formation of an organomagnesium compound (a Grignard reagent) from a halo-substituted precursor, such as 3-methoxybromocyclohexane. This reagent is then reacted with solid carbon dioxide (dry ice), followed by an acidic workup to produce the desired 3-methoxycyclohexanecarboxylic acid.

More recently, direct C-H carboxylation methods have been developed. These advanced techniques allow for the conversion of a C-H bond on the cyclohexane ring directly into a carboxylic acid group using carbon dioxide. For example, photocatalytic methods using aryl ketone catalysts have been shown to carboxylate cyclohexane under UV light, offering a more atom-economical route. researchgate.net While highly innovative, the application of such methods requires specialized equipment and careful optimization for specific substrates.

Method Starting Material Key Reagents Description
Grignard Reaction 3-Methoxyhalocyclohexane1. Mg metal; 2. CO₂; 3. H₃O⁺A Grignard reagent is formed and then quenched with carbon dioxide to form the carboxylate.
Photocatalytic C-H Carboxylation 3-MethoxycyclohexaneCO₂, Photocatalyst, Light (UV)A C-H bond is directly converted to a carboxylic acid group, representing a modern and efficient approach. researchgate.net

Reactivity and Reaction Mechanisms of 3 Methoxycyclohexane 1 Carbonyl Chloride

Fundamental Acyl Chloride Reactivity

Acyl chlorides, also known as acid chlorides, are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a chlorine atom. chemguide.co.uk This substitution significantly alters the chemical properties of the carbonyl group, rendering acyl chlorides highly reactive compounds that serve as valuable intermediates in organic synthesis. chemguide.co.uksavemyexams.com

The reactivity of 3-methoxycyclohexane-1-carbonyl chloride, like all acyl chlorides, is centered on the electrophilic character of the carbonyl carbon. libretexts.org This electrophilicity arises from the polarization of the carbon-oxygen double bond and the inductive effect of the chlorine atom. Both the oxygen and chlorine atoms are highly electronegative and pull electron density away from the carbonyl carbon. libretexts.org This withdrawal of electrons creates a significant partial positive charge on the carbon atom, making it a prime target for attack by nucleophiles. libretexts.orglibretexts.org Consequently, acyl chlorides are highly susceptible to nucleophilic acyl substitution reactions. libretexts.orgyoutube.com

The presence of a methoxy (B1213986) (-OCH₃) group at the 3-position of the cyclohexane (B81311) ring introduces specific electronic and steric influences that modulate the reactivity of the carbonyl chloride group.

The cyclohexane ring is not planar and predominantly adopts a strain-free chair conformation. libretexts.orgmsu.edu In this conformation, substituents can occupy either an axial (perpendicular to the ring's plane) or an equatorial (in the plane of the ring) position. msu.edu The methoxy group at the 3-position of the ring can influence the approach of a nucleophile to the carbonyl carbon at the 1-position.

Generally, substituents on a cyclohexane ring prefer the more stable equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. msu.edulibretexts.org When the methoxy group is in the equatorial position, its steric impact on the reactivity at the 1-carbonyl group is minimal. However, in the less stable axial conformation, the methoxy group can create steric crowding, potentially hindering the trajectory of bulky nucleophiles attempting to attack the carbonyl carbon. researchgate.net This can affect the rate and selectivity of the reaction, favoring pathways that minimize steric clash. researchgate.net

The methoxy group exerts two opposing electronic effects: a resonance effect and an inductive effect. stackexchange.comlibretexts.org

Inductive Effect: Due to the high electronegativity of the oxygen atom, the methoxy group is electron-withdrawing by induction. stackexchange.comlibretexts.org It pulls electron density through the sigma bonds of the cyclohexane ring. This effect further increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and reactivity toward nucleophiles. libretexts.org

Influence of the Methoxy Group on Electrophilicity and Selectivity

Nucleophilic Acyl Substitution Reactions

The hallmark reaction of acyl chlorides is nucleophilic acyl substitution. youtube.commasterorganicchemistry.com This class of reactions proceeds through a two-step mechanism: nucleophilic addition followed by elimination. libretexts.orgkhanacademy.org First, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate. youtube.comlibretexts.org In the second step, the carbonyl group is reformed as the chloride ion, a good leaving group, is eliminated. youtube.comkhanacademy.org This addition-elimination sequence results in the substitution of the chlorine atom with the incoming nucleophile. youtube.com

A prominent example of nucleophilic acyl substitution is the reaction of acyl chlorides with ammonia (B1221849) or primary and secondary amines to form amides, a process known as aminolysis. libretexts.orgyoutube.com this compound readily reacts with amines to yield the corresponding N-substituted 3-methoxycyclohexane-1-carboxamides.

The reaction is typically rapid at room temperature and is often carried out in the presence of a base, such as a tertiary amine (e.g., triethylamine) or pyridine (B92270). fishersci.ithud.ac.uk The base serves to neutralize the hydrogen chloride (HCl) byproduct that is formed, preventing it from protonating the amine reactant and rendering it non-nucleophilic. youtube.com

The general mechanism for the aminolysis of this compound is as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride.

Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed, with a positive charge on the nitrogen and a negative charge on the oxygen.

Elimination of Leaving Group: The carbonyl double bond is reformed, and the chloride ion is expelled as the leaving group.

Deprotonation: The added base removes a proton from the nitrogen atom, yielding the neutral amide product and the hydrochloride salt of the base. youtube.com

This reaction is a highly efficient method for creating amide bonds, a fundamental linkage in many pharmaceutical and biological molecules. whiterose.ac.uk

Formation of Amides: Aminolysis Reactions

Reaction with Primary and Secondary Amines

This compound readily reacts with primary and secondary amines to form the corresponding amides. This reaction is a classic example of nucleophilic acyl substitution, where the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

The general reaction can be represented as follows:

With a primary amine: R-NH₂ + this compound → 3-Methoxy-N-R-cyclohexanecarboxamide + HCl

With a secondary amine: R₂NH + this compound → 3-Methoxy-N,N-R₂-cyclohexanecarboxamide + HCl

The reaction is generally vigorous and exothermic. The rate of reaction is influenced by the nucleophilicity of the amine, with more basic amines reacting more rapidly. Steric hindrance on both the amine and the acyl chloride can also affect the reaction rate.

Reaction with Ammonia

This compound reacts with ammonia to produce 3-methoxycyclohexane-1-carboxamide. libretexts.org This reaction is analogous to the reaction with primary and secondary amines, with ammonia serving as the nucleophile. Typically, a concentrated solution of ammonia is used to provide a large excess of the nucleophile and to neutralize the hydrogen chloride formed during the reaction. libretexts.org

This compound + 2NH₃ → 3-Methoxycyclohexane-1-carboxamide + NH₄Cl

The reaction is often rapid and results in the formation of a white solid product, which is a mixture of the amide and ammonium (B1175870) chloride. libretexts.org

Mechanistic Pathways: Addition-Elimination Sequence

The reaction of this compound with amines and ammonia proceeds through a nucleophilic addition-elimination mechanism. libretexts.org

The key steps of this mechanism are:

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amine (or ammonia) attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom acquires a negative charge. libretexts.org

Elimination: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, and the chloride ion, being a good leaving group, is expelled. libretexts.org

Deprotonation: A base, which can be another molecule of the amine or ammonia, removes a proton from the nitrogen atom to yield the final amide product and the corresponding ammonium salt. libretexts.org

This two-step process is characteristic of acyl transfer reactions involving acyl halides.

Formation of Esters: Alcoholysis Reactions

Esterification with Alcohols

This compound reacts with alcohols in a process known as alcoholysis to form esters. researchgate.net This reaction is a facile and common method for ester synthesis due to the high reactivity of acyl chlorides. The reaction is typically carried out at room temperature and can be vigorous. chemguide.co.uk

The general equation for this esterification is:

This compound + R-OH → 3-Methoxycyclohexyl-R-oate + HCl

The reaction proceeds readily with primary and secondary alcohols. uniss.it The production of hydrogen chloride gas is a characteristic feature of this reaction. chemguide.co.uk

Solvent Effects and Catalysis in Esterification

While the reaction between an acyl chloride and an alcohol can often proceed without a catalyst, the choice of solvent can influence the reaction rate and yield. Less aqueous media can favor the reaction pathway. rsc.org In some cases, a base such as pyridine or triethylamine (B128534) is added to the reaction mixture. The base acts as a catalyst and also serves to neutralize the hydrogen chloride byproduct, driving the reaction to completion.

The use of high-pressure conditions has been explored as a method to promote esterification reactions, sometimes offering advantages in terms of reaction rates and yields, and can be a part of green chemistry initiatives by reducing the need for solvents and catalysts. beilstein-journals.org

Formation of Thioesters: Thiolysis Reactions

This compound can undergo thiolysis, reacting with thiols (mercaptans) to form thioesters. This reaction is analogous to alcoholysis, with the sulfur atom of the thiol acting as the nucleophile.

The general reaction is:

This compound + R-SH → S-R 3-methoxycyclohexane-1-carbothioate + HCl

Thioesters can be synthesized by the acylation of thiols with acyl chlorides. organic-chemistry.org This method is effective for producing a variety of thioesters with good functional group tolerance. organic-chemistry.org

Interactive Data Table: Reactions of this compound

ReactantProductReaction Type
Primary Amine (R-NH₂)3-Methoxy-N-R-cyclohexanecarboxamideAmidation
Secondary Amine (R₂NH)3-Methoxy-N,N-R₂-cyclohexanecarboxamideAmidation
Ammonia (NH₃)3-Methoxycyclohexane-1-carboxamideAmidation
Alcohol (R-OH)3-Methoxycyclohexyl-R-oateEsterification
Thiol (R-SH)S-R 3-methoxycyclohexane-1-carbothioateThioesterification

Hydrolysis to Carboxylic Acid

The hydrolysis of this compound to its corresponding carboxylic acid, 3-methoxycyclohexane-1-carboxylic acid, is a characteristic reaction of acyl chlorides. This transformation is typically rapid and can occur upon exposure to water. The mechanism involves the nucleophilic attack of water on the electrophilic carbonyl carbon of the acyl chloride.

The reaction proceeds through a tetrahedral intermediate. The carbonyl double bond breaks, and the oxygen atom of the water molecule forms a new bond with the carbonyl carbon. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A final deprotonation step, often facilitated by another water molecule, yields the final product, 3-methoxycyclohexane-1-carboxylic acid, and hydrochloric acid.

The general mechanism is as follows:

Nucleophilic Attack: The oxygen atom of a water molecule attacks the carbonyl carbon.

Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed with a positive charge on the oxygen from the water and a negative charge on the original carbonyl oxygen.

Elimination of Leaving Group: The intermediate collapses, and the chloride ion is eliminated.

Deprotonation: A water molecule acts as a base to deprotonate the oxonium ion, yielding the carboxylic acid.

ReactantReagentProduct
This compoundWater3-methoxycyclohexane-1-carboxylic acid

Formation of Acid Anhydrides with Carboxylate Anions

This compound readily reacts with carboxylate anions to form acid anhydrides. This reaction is a nucleophilic acyl substitution where the carboxylate anion serves as the nucleophile. The reaction is an effective method for the synthesis of both symmetrical and unsymmetrical anhydrides.

The mechanism is initiated by the attack of the oxygen atom of the carboxylate anion on the carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the chloride ion and the formation of the acid anhydride (B1165640). This method is widely used in organic synthesis due to its efficiency. nih.gov

ReactantNucleophileProduct
This compoundCarboxylate anion3-Methoxycyclohexanoic anhydride or mixed anhydride

Reduction Reactions

Conversion to Alcohols using Hydride Reducing Agents (e.g., LiAlH₄)

Powerful hydride reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce this compound to the corresponding primary alcohol, (3-methoxycyclohexyl)methanol. leah4sci.comyoutube.com This reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). leah4sci.com

The mechanism involves a two-step reduction. First, a hydride ion from LiAlH₄ attacks the carbonyl carbon, displacing the chloride ion and forming an intermediate aldehyde, 3-methoxycyclohexane-1-carbaldehyde. youtube.com Since aldehydes are more reactive towards reduction than acyl chlorides, the intermediate aldehyde is immediately reduced in a second step by another hydride ion to form an alkoxide. A subsequent workup with a protic source, like water, protonates the alkoxide to yield the primary alcohol. youtube.comyoutube.com Due to the high reactivity of LiAlH₄, an excess of the reagent is often used to ensure the reaction goes to completion. youtube.com

ReagentProduct
Lithium Aluminum Hydride (LiAlH₄)(3-methoxycyclohexyl)methanol

Selective Reduction Pathways

While strong reducing agents like LiAlH₄ reduce acyl chlorides completely to primary alcohols, selective reduction to the intermediate aldehyde is also possible using less reactive, sterically hindered hydride reagents. A common reagent for this transformation is lithium tri(tert-butoxy)aluminum hydride, LiAlH(OtBu)₃.

This reagent delivers a single hydride to the acyl chloride, forming the aldehyde. The steric bulk and reduced reactivity of LiAlH(OtBu)₃ prevent the over-reduction of the aldehyde to the alcohol, allowing for its isolation. This selective reduction is a valuable synthetic tool for the preparation of aldehydes from carboxylic acid derivatives.

ReagentProduct
Lithium tri(tert-butoxy)aluminum hydride3-methoxycyclohexane-1-carbaldehyde

Carbon-Carbon Bond Forming Reactions

Friedel-Crafts Acylation with Aromatic Systems

This compound can serve as an acylating agent in Friedel-Crafts acylation reactions to introduce the 3-methoxycyclohexanecarbonyl group onto an aromatic ring. sigmaaldrich.comwikipedia.org This electrophilic aromatic substitution reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). youtube.comyoutube.com

The mechanism begins with the coordination of the Lewis acid to the chlorine atom of the acyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. sigmaaldrich.comwikipedia.org The acylium ion, being a potent electrophile, is then attacked by the electron-rich aromatic ring. youtube.com This attack disrupts the aromaticity of the ring and forms a carbocation intermediate known as a sigma complex or arenium ion. youtube.com Finally, a base (such as AlCl₄⁻) removes a proton from the carbon atom that bears the new acyl group, restoring the aromaticity of the ring and yielding the final aryl ketone product. wikipedia.org The Lewis acid catalyst is regenerated in this final step. youtube.com

A key feature of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting aromatic compound. This deactivation prevents further acylation of the product, thus avoiding polysubstitution. organic-chemistry.org

Reaction Scheme for Friedel-Crafts Acylation:

Acylium Ion Formation: this compound + AlCl₃ → [3-Methoxycyclohexane-C=O]⁺ + AlCl₄⁻

Electrophilic Attack: [3-Methoxycyclohexane-C=O]⁺ + Benzene (B151609) → Sigma Complex

Deprotonation: Sigma Complex + AlCl₄⁻ → 3-Methoxycyclohexyl phenyl ketone + HCl + AlCl₃

Photochemical Acyl Radical Generation and Reactions

Recent advancements have enabled the generation of acyl radicals from acyl chlorides like this compound under mild, photochemical conditions. nih.govrsc.orgresearchgate.net This approach avoids the harsh conditions often associated with traditional radical generation methods. nih.gov

This process utilizes a commercially available nucleophilic organic catalyst, such as a dithiocarbamate (B8719985) anion, which activates the acyl chloride through a nucleophilic acyl substitution pathway. nih.govrsc.org The catalyst displaces the chloride, forming a key intermediate (an acyl dithiocarbamate). This intermediate possesses a relatively weak C-S bond that can be cleaved homolytically using low-energy photons, such as those from blue LEDs. nih.govresearchgate.net This photochemical cleavage generates the desired 3-methoxycyclohexanecarbonyl radical and a dithiocarbonyl radical. nih.gov

This method is particularly advantageous for acyl chlorides that have high reduction potentials, making them difficult to activate through single electron transfer (SET) mechanisms. rsc.orgresearchgate.net

Mechanism of Radical Formation:

Nucleophilic Acyl Substitution: this compound + Catalyst⁻ → 3-Methoxycyclohexanecarbonyl-Catalyst + Cl⁻

Photochemical Cleavage: 3-Methoxycyclohexanecarbonyl-Catalyst + hν (blue light) → 3-Methoxycyclohexanecarbonyl Radical (•) + Catalyst Radical (•)

Once generated, the nucleophilic 3-methoxycyclohexanecarbonyl radical can participate in various synthetic transformations, most notably Giese-type addition reactions. nih.govnih.gov In a Giese reaction, the nucleophilic radical adds to an electron-deficient olefin (a Michael acceptor). nih.govresearchgate.net This addition forms a new carbon-carbon bond and generates a new radical intermediate. nih.gov This intermediate then typically abstracts a hydrogen atom from a hydrogen donor in the reaction mixture to yield the final product. researchgate.net

This photochemical strategy allows for the efficient formation of C-C bonds and the synthesis of a variety of acylated products under mild conditions. nih.gov

Giese-Type Addition Scheme:

Radical Addition: 3-Methoxycyclohexanecarbonyl Radical (•) + H₂C=CH-EWG → 3-Methoxycyclohexanecarbonyl-CH₂-CH(•)-EWG

Hydrogen Atom Abstraction: 3-Methoxycyclohexanecarbonyl-CH₂-CH(•)-EWG + H-donor → 3-Methoxycyclohexanecarbonyl-CH₂-CH₂-EWG + Donor(•)

ReactantCatalyst/ConditionsProduct TypeRef.
Electron-poor olefinNucleophilic organic catalyst, blue LEDs, H-donorAcylated alkane nih.gov, researchgate.net

Comparative Mechanistic Investigations with Related Acyl Chlorides

The reactivity of this compound can be understood by comparing it to other acyl chlorides. The primary factors influencing reactivity are the electronic and steric effects of the group attached to the carbonyl.

Acyl chlorides, in general, are among the most reactive carboxylic acid derivatives. quora.com This high reactivity stems from the strong electron-withdrawing inductive effect of the chlorine atom, which makes the carbonyl carbon highly electrophilic. Additionally, the chloride ion is an excellent leaving group. quora.com The orbital overlap between the chlorine's p-orbitals and the carbonyl's π-system is poor, leading to less resonance stabilization compared to amides or esters, which further enhances reactivity.

Compared to an aromatic acyl chloride like benzoyl chloride, this compound, an alkyl acyl chloride, is expected to have a slightly more electron-rich carbonyl carbon due to the electron-donating nature of the alkyl group. However, the reactivity is still dominated by the acyl chloride functionality. In reactions where an acylium ion is formed, such as Friedel-Crafts acylation, the stability of this intermediate is a key factor.

In comparison to thioacyl chlorides, standard acyl chlorides are generally more reactive towards nucleophiles. For instance, benzoyl chloride reacts with methanol (B129727) significantly faster than thiobenzoyl chloride. nih.gov This difference in reactivity can be attributed to the charge distribution in the respective molecules and any intermediates formed during the reaction. nih.gov Therefore, this compound is expected to be more electrophilic and reactive than its thioacyl counterpart.

Comparison with (1S,3S)-3-Chlorocyclohexane-1-carbonyl Chloride

When comparing the reactivity of this compound with that of (1S,3S)-3-chlorocyclohexane-1-carbonyl chloride, the electronic effects of the methoxy (-OCH₃) and chloro (-Cl) substituents are the primary determinants. Both substituents are electron-withdrawing through the inductive effect due to the high electronegativity of oxygen and chlorine relative to carbon. This inductive withdrawal of electron density from the cyclohexane ring makes the carbonyl carbon more electrophilic and, consequently, more susceptible to nucleophilic attack.

However, the methoxy group can also exert a resonance effect by donating a lone pair of electrons from the oxygen atom. In contrast, the chloro group's ability to donate electrons via resonance is significantly weaker. The inductive effect generally diminishes with distance, and in the 3-position, its impact on the carbonyl carbon at the 1-position is attenuated.

Given that chlorine is more electronegative than oxygen, the inductive electron-withdrawing effect of the chloro group is stronger than that of the methoxy group. This would suggest that (1S,3S)-3-chlorocyclohexane-1-carbonyl chloride is more reactive than this compound. The stronger inductive effect of the chlorine atom leads to a greater partial positive charge on the carbonyl carbon, enhancing its reactivity towards nucleophiles.

CompoundSubstituent at C-3Primary Electronic EffectPredicted Relative Reactivity
This compound-OCH₃Inductive withdrawal (-I), weak resonance donation (+R)Less reactive
(1S,3S)-3-Chlorocyclohexane-1-carbonyl chloride-ClStrong inductive withdrawal (-I)More reactive

Comparison with Cyclohexanecarbonyl Chloride and Unsaturated Analogs

Cyclohexanecarbonyl chloride serves as a baseline for understanding the impact of substituents. Without any electron-withdrawing or donating groups on the ring (other than the carbonyl chloride group itself), its reactivity is considered standard for a cyclic acyl chloride.

The introduction of a methoxy or chloro substituent at the 3-position, as discussed, is expected to increase the reactivity compared to the unsubstituted cyclohexanecarbonyl chloride due to their inductive electron-withdrawing effects.

Unsaturated analogs, such as cyclohexenecarbonyl chloride, introduce a carbon-carbon double bond into the ring. The sp² hybridized carbons of the double bond are more electronegative than sp³ hybridized carbons. This property can lead to a slight electron-withdrawing effect, potentially increasing the reactivity of the acyl chloride compared to its saturated counterpart, cyclohexanecarbonyl chloride. The position of the double bond relative to the carbonyl group would be crucial in determining the magnitude of this effect.

CompoundKey Structural FeatureExpected Impact on ReactivityPredicted Reactivity vs. This compound
Cyclohexanecarbonyl ChlorideSaturated cyclohexane ringBaseline reactivityLess reactive
Cyclohexenecarbonyl ChloridePresence of a C=C double bondIncreased reactivity due to sp² carbonsPotentially comparable or more reactive, depending on double bond position

Methoxy versus Alkyl/Halogen Substituent Effects on Reactivity

The differing electronic properties of methoxy, alkyl, and halogen substituents lead to predictable variations in the reactivity of the parent acyl chloride.

Methoxy Group (-OCH₃): As previously noted, the methoxy group exhibits a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). In a saturated system like cyclohexane, the resonance effect is not directly transmitted to the carbonyl carbon. Therefore, the dominant influence is the inductive withdrawal, which enhances the electrophilicity of the carbonyl carbon and increases reactivity relative to an unsubstituted ring.

Alkyl Groups (e.g., -CH₃): Alkyl groups are generally considered to be weakly electron-donating through an inductive effect (+I). This electron-donating nature would slightly decrease the partial positive charge on the carbonyl carbon, thereby reducing its electrophilicity and making the acyl chloride less reactive compared to cyclohexanecarbonyl chloride.

Halogen Groups (-Cl, -Br, -I): Halogens are strongly electron-withdrawing through the inductive effect (-I) due to their high electronegativity. msu.edu This effect significantly increases the electrophilicity of the carbonyl carbon, leading to a marked increase in reactivity towards nucleophiles. libretexts.org The strength of the inductive effect decreases down the group (F > Cl > Br > I).

Substituent TypeDominant Electronic EffectImpact on Carbonyl ElectrophilicityPredicted Relative Reactivity
Halogen (-Cl)Strong inductive withdrawal (-I)IncreasesHighest
Methoxy (-OCH₃)Inductive withdrawal (-I)Increases (less than halogen)Intermediate
Hydrogen (-H)(Reference)BaselineLower
Alkyl (-R)Inductive donation (+I)DecreasesLowest

Stereochemical Considerations in Reactions of 3 Methoxycyclohexane 1 Carbonyl Chloride

Stereoisomerism of 3-Methoxycyclohexane-1-carbonyl chloride

This compound possesses two stereocenters, at carbon 1 (bearing the carbonyl chloride group) and carbon 3 (bearing the methoxy (B1213986) group). Consequently, the molecule can exist as a set of four stereoisomers, which can be grouped into two pairs of enantiomers. These diastereomeric pairs are distinguished by the relative orientation of the methoxy and carbonyl chloride substituents, designated as cis and trans.

In the cis isomer, both the methoxy and carbonyl chloride groups are on the same face of the cyclohexane (B81311) ring (either both pointing up or both pointing down). This results in a pair of enantiomers: (1R,3R)-3-methoxycyclohexane-1-carbonyl chloride and (1S,3S)-3-methoxycyclohexane-1-carbonyl chloride.

Conversely, in the trans isomer, the two substituents are on opposite faces of the ring (one pointing up and one pointing down). This configuration also gives rise to a pair of enantiomers: (1R,3S)-3-methoxycyclohexane-1-carbonyl chloride and (1S,3R)-3-methoxycyclohexane-1-carbonyl chloride.

The distinct spatial arrangement of the functional groups in the cis and trans isomers leads to different physical and chemical properties, including their behavior in stereoselective reactions. The precursor, 3-methoxycyclohexanecarboxylic acid, also exists as both cis and trans stereoisomers, and commercial samples are often available as mixtures of these forms.

Conformational Analysis of the Cyclohexane Ring System

The cyclohexane ring in this compound is not planar but exists predominantly in a low-energy chair conformation. This conformation minimizes both angle strain, by maintaining tetrahedral bond angles, and torsional strain, by staggering the bonds on adjacent carbons. The chair conformation can undergo a "ring flip" to an alternative chair conformation, during which axial substituents become equatorial and vice versa.

Influence of Methoxy and Carbonyl Chloride Substituents on Ring Conformation

In a substituted cyclohexane, the two chair conformations are often not of equal energy. Substituents in the axial position experience steric hindrance from the other two axial hydrogens on the same side of the ring, an effect known as 1,3-diaxial interaction. To minimize this steric strain, bulky substituents preferentially occupy the more spacious equatorial positions.

For this compound, the conformational equilibrium will be governed by the energetic preferences of both the methoxy and the carbonyl chloride groups. The conformational preference of a substituent is quantified by its "A-value," which represents the free energy difference between the axial and equatorial conformations. A larger A-value indicates a stronger preference for the equatorial position.

For the trans-isomer, one chair conformation can have both substituents in equatorial positions (e,e), while the ring-flipped conformer would have both in axial positions (a,a). The (e,e) conformation is significantly more stable due to the avoidance of 1,3-diaxial interactions for both groups.

For the cis-isomer, both chair conformations will have one substituent in an axial position and the other in an equatorial position (a,e or e,a). The equilibrium will favor the conformer where the sterically more demanding group (likely the carbonyl chloride) occupies the equatorial position.

SubstituentApproximate A-value (kcal/mol)
Methoxy (-OCH3)0.6 - 0.7
Carbonyl Chloride (-COCl)> 1.0 (estimated)

This table presents an estimated A-value for the carbonyl chloride group based on its expected steric bulk relative to other functional groups.

Spectroscopic Analysis for Conformational Elucidation (e.g., 13C NMR)

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful tool for studying the conformational equilibrium of cyclohexane derivatives. The chemical shift of a carbon atom is sensitive to its local electronic environment, which is influenced by its position (axial or equatorial) and the proximity of other groups.

In principle, at low temperatures where the ring flip is slow on the NMR timescale, separate signals for the axial and equatorial conformers could be observed. The relative integration of these signals would provide a direct measure of the conformational equilibrium.

More commonly, at room temperature, the rapid ring flip leads to a time-averaged spectrum. However, the chemical shifts of the ring carbons can still provide valuable conformational information. For instance, a carbon bearing an axial substituent is typically shielded (shifted to a lower ppm value) compared to when it bears an equatorial substituent. This "gamma-gauche" effect can be used to infer the predominant conformation. Studies on related compounds like 3-methoxycyclohexenes have utilized 13C NMR to establish the pseudoaxial preference of the methoxy group in those systems. cdnsciencepub.com The chemical shift of the methoxy carbon itself can also be indicative of its conformational environment.

Diastereoselective and Enantioselective Transformations

The stereochemical complexity of this compound makes it a potentially valuable substrate for stereoselective reactions, where one stereoisomer is formed in preference to others.

Asymmetric Synthesis using Chiral Auxiliaries or Catalysts

Enantiomerically pure forms of this compound could be synthesized or utilized in reactions that proceed with high stereocontrol. A common strategy in asymmetric synthesis is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate, in this case, the acyl chloride. wikipedia.org

For example, the acyl chloride could be reacted with an enantiopure alcohol or amine, such as an Evans oxazolidinone or pseudoephedrine, to form a chiral ester or amide. wikipedia.org The chiral auxiliary then directs a subsequent reaction, for instance, the addition of a nucleophile, to one of the two faces of the molecule, leading to a diastereomeric excess of one product. After the reaction, the chiral auxiliary can be cleaved and recovered.

Alternatively, a chiral catalyst could be employed. A chiral Lewis acid, for example, could coordinate to the carbonyl oxygen of the acyl chloride, creating a chiral environment that biases the approach of a nucleophile, resulting in an enantiomerically enriched product.

Stereochemical Outcomes of Nucleophilic Acyl Substitutions

The carbonyl chloride group is highly electrophilic and readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles (e.g., alcohols, amines, organometallic reagents). The stereochemical outcome of these reactions depends on the mechanism and the existing stereochemistry of the cyclohexane ring.

In a typical nucleophilic acyl substitution, the reaction proceeds through a tetrahedral intermediate. The stereocenters at C1 and C3 are not directly involved in the bond-breaking and bond-forming steps at the carbonyl carbon. Therefore, if the reaction is carried out on a single stereoisomer of this compound, the configuration at C1 and C3 of the cyclohexane ring will be retained in the product.

For instance, if the (cis)-(1R,3R) isomer reacts with an achiral alcohol like ethanol, the product will be ethyl (cis)-(1R,3R)-3-methoxycyclohexanecarboxylate. The stereochemical integrity of the cyclohexane ring is preserved.

Stereocontrol in Cycloaddition Reactions (e.g., Beta-Lactam Synthesis)

The synthesis of β-lactams, core structural motifs in many important antibiotics, can be achieved through the [2+2] cycloaddition of a ketene (B1206846) and an imine, a process known as the Staudinger synthesis. wikipedia.org In this reaction, this compound serves as a precursor to a monosubstituted ketene. The stereochemical outcome of this cycloaddition is of paramount importance, as the biological activity of β-lactam derivatives is often dependent on the specific arrangement of substituents on the four-membered ring. nih.gov

The generally accepted mechanism involves the nucleophilic attack of the imine nitrogen on the central carbon of the ketene, forming a zwitterionic intermediate. wikipedia.orgorganic-chemistry.org The subsequent ring closure of this intermediate determines the final stereochemistry of the β-lactam. organic-chemistry.org The stereoselectivity of this process is influenced by several factors, including the structure of the reactants and the reaction conditions. nih.govorganic-chemistry.org

The substituent on the ketene—in this case, the 3-methoxycyclohexyl group—plays a crucial role in directing the stereochemical course of the reaction. The electronic nature of this substituent can influence the rate of ring closure. Ketenes bearing electron-donating substituents tend to favor the formation of cis-β-lactams, as they accelerate the direct ring closure from the initial zwitterionic intermediate. wikipedia.orgorganic-chemistry.org Conversely, electron-withdrawing groups can slow this closure, allowing for isomerization of the intermediate, which often leads to the thermodynamically more stable trans-β-lactam. wikipedia.orgorganic-chemistry.org

The stereochemistry of the imine component is also a critical determinant of the product's configuration. It is generally observed that (E)-imines tend to yield cis-β-lactams, while (Z)-imines preferentially form trans-β-lactams. wikipedia.org The interplay between the electronic effects of the ketene substituent and the geometry of the imine ultimately dictates the diastereoselectivity of the cycloaddition.

Furthermore, the concept of torquoselectivity has been applied to predict the stereochemical outcome when the ring-closure step is rate-determining. pku.edu.cn This model suggests that in the electrocyclic ring closure of the zwitterionic intermediate, substituents with greater electron-donating ability prefer to rotate outward, influencing which diastereomeric product is formed. pku.edu.cn However, the predictive power of this model depends on the specific reaction pathway and whether the ring-closure is indeed the rate-determining step. pku.edu.cn In some cases, steric effects from bulky substituents on the ketene can also play a significant role in controlling the facial selectivity of the imine's approach. rsc.org

While specific experimental data on the diastereoselectivity of cycloadditions involving the ketene derived from this compound is not extensively documented in the literature, the general principles governing the Staudinger reaction provide a framework for predicting its behavior. The 3-methoxycyclohexyl group is primarily an alkyl substituent, which is generally considered electron-donating. This would suggest a propensity for the formation of cis-β-lactams, particularly when reacted with (E)-imines.

The table below summarizes the key factors that generally influence the stereochemical outcome of the Staudinger β-lactam synthesis.

Influencing FactorEffect on Stereochemistry
Ketene Substituent Electron-donating groups generally favor cis products.
Electron-withdrawing groups generally favor trans products.
Imine Geometry (E)-Imines generally lead to cis products.
(Z)-Imines generally lead to trans products.
Reaction Kinetics Direct, rapid ring closure of the zwitterionic intermediate favors cis products.
Slower ring closure allowing for intermediate isomerization can lead to trans products.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, orbital energies, and reaction pathways.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For the reactions of 3-Methoxycyclohexane-1-carbonyl chloride, such as nucleophilic acyl substitution, DFT would be instrumental in locating and characterizing the transition state structures. By mapping the potential energy surface, researchers can identify the saddle point corresponding to the highest energy barrier along the reaction coordinate. The geometric parameters and vibrational frequencies of the transition state, calculated using DFT, provide critical insights into the mechanism of the reaction. For instance, in a reaction with a nucleophile, DFT calculations would reveal the bond-forming and bond-breaking distances at the transition state, clarifying whether the mechanism is concerted or stepwise.

A key outcome of transition state analysis is the calculation of the activation energy (Ea). This value, determined as the energy difference between the reactants and the transition state, is a primary determinant of the reaction rate. DFT calculations can provide reliable estimates of activation energies for various potential reaction pathways of this compound. For example, by comparing the activation energies for reactions involving different nucleophiles, one could predict the selectivity of the acyl chloride. Furthermore, these calculations can help to understand how the stereochemistry of the cyclohexane (B81311) ring and the position of the methoxy (B1213986) group influence the reactivity of the carbonyl chloride functional group.

Frontier Molecular Orbital (FMO) Theory for Electrophilic Site Identification

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. For this compound, the LUMO would be of particular interest as it indicates the most electrophilic sites susceptible to nucleophilic attack. FMO analysis would likely show a high coefficient of the LUMO on the carbonyl carbon, confirming its role as the primary electrophilic center. The energy of the LUMO can also be correlated with the compound's reactivity; a lower LUMO energy generally implies a higher reactivity towards nucleophiles. The theory would also help in rationalizing the regioselectivity of reactions.

Molecular Mechanics and Dynamics for Conformational Analysis

While quantum mechanics provides a detailed electronic picture, molecular mechanics (MM) offers a computationally efficient way to explore the conformational landscape of larger molecules. Molecular dynamics (MD) simulations, which use MM force fields, can simulate the movement of atoms over time, providing insights into the dynamic behavior of the molecule.

For this compound, conformational analysis is crucial due to the flexible nature of the cyclohexane ring. The molecule can exist in various chair and boat conformations, and the substituents (methoxy and carbonyl chloride groups) can occupy either axial or equatorial positions. Molecular mechanics calculations would be employed to determine the relative energies of these different conformers. These calculations would predict the most stable conformation, which is typically the one that minimizes steric hindrance. Specifically, the analysis would focus on the orientation of the methoxy group and the carbonyl chloride group, predicting whether they prefer an equatorial or axial position to minimize unfavorable 1,3-diaxial interactions. This information is vital as the conformation can significantly impact the molecule's reactivity.

Solvent Effects Modeling using Continuum Models (e.g., PCM)

Reactions are almost always carried out in a solvent, which can have a profound effect on reaction rates and equilibria. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are a common way to incorporate the effects of a solvent in computational calculations. In this model, the solvent is treated as a continuous dielectric medium that polarizes in response to the solute's charge distribution. For this compound, using a PCM would be important for accurately calculating activation energies and reaction energies in solution. The model would account for the stabilization or destabilization of reactants, transition states, and products by the solvent, leading to more realistic predictions of chemical behavior in a condensed phase.

Theoretical Basis for Substituent Effects on Reactivity

The methoxy group (-OCH₃) at the 3-position can exert both inductive and resonance (mesomeric) effects. However, in a saturated system like the cyclohexane ring, the resonance effect is negligible as there is no conjugated π-system. Therefore, the primary electronic influence of the methoxy group is its inductive effect. Oxygen is more electronegative than carbon, leading to a dipole moment in the C-O bond. This results in an electron-withdrawing inductive effect (-I), which can influence the electron density at the carbonyl carbon.

Steric effects arise from the spatial arrangement of atoms. The size and position of the methoxy group can hinder or facilitate the approach of a nucleophile to the electrophilic carbonyl carbon. The conformational preferences of the substituted cyclohexane ring are crucial in determining the steric environment around the reactive center.

Conformational Analysis and its Impact on Reactivity

This compound can exist as two diastereomers: cis and trans. Within each diastereomer, the cyclohexane ring can adopt two chair conformations that are in equilibrium. The relative stability of these conformers is dictated by the steric interactions of the substituents with the ring hydrogens and with each other.

The preference of a substituent for the equatorial position over the axial position is quantified by its A-value (conformational free energy). A larger A-value indicates a stronger preference for the equatorial position to minimize steric strain, particularly 1,3-diaxial interactions.

Table 1: Approximate A-values for Relevant Substituents

SubstituentA-value (kcal/mol)
-OCH₃0.6
-COCl~1.2

Note: The A-value for -COCl is an approximation based on similar carbonyl-containing groups.

For the trans-isomer , the two most stable chair conformations would have either both substituents in equatorial positions or both in axial positions. Given that the sum of the A-values for the axial-axial conformation (0.6 + 1.2 = 1.8 kcal/mol) is significantly higher than for the equatorial-equatorial conformation (0 kcal/mol of additional strain), the diequatorial conformer will be overwhelmingly favored at equilibrium. In this conformation, both the methoxy and the carbonyl chloride groups are positioned away from the bulk of the ring, minimizing steric hindrance.

For the cis-isomer , one substituent must be axial while the other is equatorial. Two chair conformations are possible: one with an axial methoxy group and an equatorial carbonyl chloride group, and the other with an equatorial methoxy group and an axial carbonyl chloride group. The relative energies of these two conformers can be estimated from their A-values. The conformer with the axial carbonyl chloride group (A-value ≈ 1.2 kcal/mol) will be less stable than the conformer with the axial methoxy group (A-value = 0.6 kcal/mol). Therefore, the equilibrium will favor the conformation where the bulkier carbonyl chloride group occupies the equatorial position.

The reactivity of the carbonyl chloride is expected to be influenced by its conformational position. An equatorial carbonyl chloride group is generally more sterically accessible to incoming nucleophiles than an axial one. An axial group experiences steric hindrance from the two axial hydrogens on the same side of the ring (1,3-diaxial interactions). Consequently, the trans-isomer, which predominantly exists in the diequatorial conformation, is expected to be more reactive towards nucleophilic acyl substitution than the cis-isomer, where a significant portion of the molecules will have the carbonyl chloride in the less accessible axial position.

Electronic Effects of the Methoxy Substituent

The primary electronic influence of the methoxy group at the 3-position is its electron-withdrawing inductive effect (-I). This effect is transmitted through the sigma bonds of the cyclohexane ring. The withdrawal of electron density from the ring can, in turn, affect the electrophilicity of the carbonyl carbon.

A greater electron withdrawal from the ring would make the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack. This would generally lead to an increase in the reaction rate for nucleophilic acyl substitution. The magnitude of this inductive effect at the carbonyl carbon will depend on the distance and the relative orientation of the C-O bond dipole to the carbonyl group.

Theoretical Models for Quantifying Substituent Effects

The general form of the Taft equation is:

log(k/k₀) = ρσ + δEₛ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the reference (unsubstituted) reactant.

ρ* is the reaction constant, which measures the sensitivity of the reaction to polar effects. researchgate.net

σ* is the polar substituent constant, which quantifies the inductive effect of the substituent. researchgate.net

δ is a proportionality constant that reflects the sensitivity of the reaction to steric effects. researchgate.net

Eₛ is the steric substituent constant. researchgate.net

For this compound, the σ* value for the methoxy group would be positive, reflecting its electron-withdrawing nature. The Eₛ value would depend on the effective steric bulk of the methoxy group in the specific conformation of the cyclohexane ring.

Table 2: Hypothetical Taft Parameters for Substituents on a Cyclohexane Ring

Substituent (at C-3)σ* (Polar)Eₛ (Steric)
-H0.000.00
-CH₃-0.04-0.07
-OCH₃+0.15-0.19

Note: These are representative values and the actual parameters can vary depending on the reaction conditions and the specific theoretical model used.

Advanced Applications in Organic Synthesis

Synthesis of Complex Organic Molecules as Intermediates

As a reactive acylating agent, 3-Methoxycyclohexane-1-carbonyl chloride is a key intermediate in the synthesis of complex organic structures. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by a wide range of compounds, including alcohols, amines, and organometallic reagents. This reactivity allows for the facile introduction of the 3-methoxycyclohexanecarbonyl moiety into a target molecule. The presence of the methoxy (B1213986) group and the cyclohexane (B81311) scaffold provides a specific three-dimensional structure and polarity that can be crucial for the biological activity or material properties of the final product. Its utility is particularly noted in the synthesis of pharmaceutical intermediates, where the specific positioning of the methoxy group at the 3-position provides unique reactivity patterns valuable for constructing complex therapeutic molecules.

Applications in Pharmaceutical Lead Compound Synthesis and Modification

The cyclohexane ring is a common scaffold in medicinal chemistry, and derivatives of cyclohexanecarboxylic acid are explored for creating diverse molecular architectures. this compound serves as a valuable building block in this field, allowing for the modification of lead compounds to improve their pharmacological profiles. The methoxy group can influence factors such as lipophilicity, metabolic stability, and binding interactions with biological targets.

The primary application of this compound in drug design is the formation of amide and ester bonds. These linkages are fundamental in a vast number of pharmaceutical compounds. The reaction of the acyl chloride with primary or secondary amines yields stable secondary or tertiary amides, respectively. masterorganicchemistry.com Similarly, reaction with alcohols or phenols produces esters. These reactions are typically high-yielding and proceed under mild conditions, making them ideal for the late-stage functionalization of complex drug candidates. The ability to form these bonds is critical for exploring structure-activity relationships (SAR) by creating libraries of related compounds with different amide or ester groups. stereoelectronics.org

Reaction TypeReactantFunctional Group FormedGeneral Reaction
AmidationPrimary/Secondary Amine (R-NH₂)AmideThis compound + R-NH₂ → 3-Methoxycyclohexyl-CONHR + HCl
EsterificationAlcohol (R-OH)EsterThis compound + R-OH → 3-Methoxycyclohexyl-COOR + HCl

Building Blocks for Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry. msesupplies.com this compound can serve as a precursor for the synthesis of various heterocyclic systems. By reacting with bifunctional nucleophiles, it can participate in cyclization reactions. For example, a reaction with an amino alcohol could lead to the formation of an oxazine (B8389632) ring, while a reaction with a diamine could be used to construct a diazepine (B8756704) derivative. This capability allows chemists to use the compound to build complex, fused-ring systems that are often found in biologically active molecules.

Role in Materials Science: Polymer and Advanced Material Preparation

The high reactivity of the acyl chloride functional group makes this compound a potential monomer or modifying agent in materials science. It can be used in condensation polymerization reactions, such as interfacial polymerization with diamines to produce polyamides. The incorporation of the 3-methoxycyclohexyl group into the polymer backbone would influence the material's physical properties, such as its thermal stability, solubility, and mechanical strength. Furthermore, it can be used to functionalize the surfaces of materials that possess nucleophilic groups (e.g., hydroxyl or amine groups), thereby altering surface properties like hydrophobicity or biocompatibility.

Reagent in Biomolecule Modification Studies

In chemical biology, selective modification of biomolecules is used to study their function and structure. Acyl chlorides like this compound can be employed as reagents to modify proteins. The compound can react with nucleophilic side chains of amino acids, such as the primary amine of lysine (B10760008) or the hydroxyl groups of serine, threonine, or tyrosine. Such modifications can be used to introduce a bulky, moderately lipophilic group to specific sites on a protein, helping to probe protein-protein interactions or to investigate the role of specific residues in enzyme catalysis. While this can lead to a loss of function, it provides valuable data on the importance of the modified sites. nih.gov

Conclusion and Future Research Directions

Summary of Key Research Findings on 3-Methoxycyclohexane-1-carbonyl chloride

Direct experimental research on this compound is sparse. However, based on the fundamental principles of organic chemistry, the following key characteristics can be summarized:

Reactivity: As an acyl chloride, the compound is expected to be a highly reactive electrophile. The carbonyl carbon possesses a significant partial positive charge due to the electron-withdrawing effects of both the chlorine and oxygen atoms, making it susceptible to nucleophilic attack. chemistrystudent.comlibretexts.org

Nucleophilic Acyl Substitution: It is predicted to readily undergo nucleophilic acyl substitution reactions with a wide range of nucleophiles. chemistrysteps.comvaia.com This includes reactions with water to form the corresponding carboxylic acid, alcohols to yield esters, and amines to produce amides. chemistrystudent.comchemguide.co.ukchemguide.co.uk

Stereochemistry: The presence of a methoxy (B1213986) group at the 3-position of the cyclohexane (B81311) ring introduces a stereocenter, meaning the compound can exist as different stereoisomers. The stereochemistry of the cyclohexane ring will likely influence the reactivity and the stereochemical outcome of its reactions.

Synthetic Utility: The reactivity of the acyl chloride functional group makes this compound a potentially valuable intermediate in organic synthesis for introducing the 3-methoxycyclohexanecarbonyl moiety into various molecular scaffolds.

Below is a table summarizing the predicted physical and chemical properties of this compound.

PropertyPredicted Value/Characteristic
Molecular Formula C₈H₁₃ClO₂
Molecular Weight 176.64 g/mol
Functional Groups Acyl Chloride, Ether (Methoxy)
Reactivity High, characteristic of acyl chlorides
Key Reactions Nucleophilic Acyl Substitution

Unexplored Reactivity and Synthetic Potential

The synthetic potential of this compound remains largely untapped. Several areas of its reactivity warrant further investigation:

Friedel-Crafts Acylation: A significant unexplored area is its application in Friedel-Crafts acylation reactions. organic-chemistry.orgchemguide.co.ukstudymind.co.uk This could provide a direct method for synthesizing aryl ketones containing the 3-methoxycyclohexyl group, which could be valuable intermediates in medicinal chemistry and materials science. sigmaaldrich.com The reaction would involve treating an aromatic compound with this compound in the presence of a Lewis acid catalyst. saskoer.caallen.in

Reactions with Organometallic Reagents: Its reactions with organometallic reagents, such as Grignard reagents and organocuprates, have not been reported. These reactions would be expected to yield ketones and tertiary alcohols, further expanding its synthetic utility.

Stereoselective Reactions: A detailed study of the influence of the stereochemistry of the 3-methoxy group on the diastereoselectivity of its reactions would be highly valuable. This could lead to the development of stereoselective methods for the synthesis of complex molecules.

The following table outlines potential, yet unexplored, synthetic applications for this compound.

Reaction TypePotential ProductsSignificance
Friedel-Crafts AcylationAryl 3-methoxycyclohexyl ketonesAccess to novel ketone structures for further functionalization. libretexts.org
Reaction with Grignard ReagentsDi(3-methoxycyclohexyl)methanol, Aryl(3-methoxycyclohexyl)methanolSynthesis of tertiary alcohols with potential biological activity.
Coupling with OrganocupratesKetones with various organic groupsA milder method for ketone synthesis compared to Grignard reagents.

Opportunities for Green Chemistry and Sustainable Synthesis Approaches

The synthesis and application of this compound can be approached through the lens of green chemistry to minimize environmental impact.

Greener Synthesis of the Acyl Chloride: Traditional methods for synthesizing acyl chlorides often involve hazardous reagents like thionyl chloride or oxalyl chloride. chemguide.co.uk Future research could focus on developing catalytic methods or using less toxic and more sustainable chlorinating agents. organic-chemistry.org

Catalytic Acylation Reactions: Instead of stoichiometric amounts of Lewis acids in reactions like Friedel-Crafts acylation, the development of catalytic versions would significantly improve the atom economy and reduce waste. youtube.com

Use of Greener Solvents: Exploring the use of bio-based or recyclable solvents in reactions involving this compound would be a significant step towards more sustainable chemical processes. hud.ac.ukrsc.org For instance, performing amidation reactions in aqueous media or using solvents like Cyrene™ could offer greener alternatives to traditional chlorinated solvents. hud.ac.ukacs.org

Integration with Machine Learning and AI in Reaction Prediction

The lack of extensive experimental data for this compound makes it an ideal candidate for the application of machine learning (ML) and artificial intelligence (AI) in predicting its chemical behavior.

Reaction Outcome Prediction: ML models, trained on large datasets of known chemical reactions, can predict the likely products, yields, and optimal conditions for reactions involving this compound. stanford.edubohrium.comacs.orgmit.edu This can guide experimental work and reduce the number of trial-and-error experiments.

Retrosynthesis: AI-powered retrosynthesis tools could help chemists devise efficient synthetic routes to target molecules that incorporate the 3-methoxycyclohexane-1-carbonyl moiety. nih.govarxiv.orgmit.edunih.gov These tools can analyze vast reaction databases to suggest novel and efficient disconnections.

Predicting Physicochemical Properties: Computational models can be employed to predict various properties of this compound and its derivatives, such as solubility, reactivity, and potential biological activity, thereby accelerating the discovery of new applications.

The integration of computational tools can significantly accelerate the exploration of the chemical space around this compound, even in the absence of a large body of existing experimental work. nih.govresearchgate.net

Q & A

Q. What are the recommended methods for synthesizing 3-Methoxycyclohexane-1-carbonyl chloride in laboratory settings?

The compound is typically synthesized via chlorination of 3-Methoxycyclohexane-1-carboxylic acid using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). Reactions are conducted under anhydrous conditions with inert gas purging to prevent hydrolysis. Post-synthesis purification via fractional distillation or column chromatography ensures high purity. Monitoring the reaction with FT-IR spectroscopy—tracking the disappearance of the carboxylic O-H stretch (2500–3300 cm⁻¹) and the emergence of the carbonyl chloride C=O peak (~1800 cm⁻¹)—is critical for confirming completion .

Q. What analytical techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Identifies the methoxy group (δ ~3.3 ppm for OCH₃ protons) and carbonyl chloride moiety (δ ~170 ppm for carbonyl carbon).
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Assesses purity and detects volatile byproducts under splitless injection mode.
  • Elemental Analysis : Validates the molecular formula (C₈H₁₁ClO₂).
  • Karl Fischer Titration : Quantifies residual moisture to ensure stability. Cross-referencing spectral data with databases like NIST Chemistry WebBook enhances confidence in results .

Q. What are the critical stability considerations when handling this compound?

The compound is highly moisture-sensitive. Storage under inert atmosphere (argon/nitrogen) with molecular sieves is mandatory. Use anhydrous solvents (e.g., dried THF) and setups equipped with drying tubes (e.g., CaCl₂). Decomposition products (e.g., carboxylic acid) should be monitored via periodic FT-IR. Emergency protocols for HCl gas release (e.g., NaOH scrubbers) are essential .

Advanced Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic acyl substitution reactions?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G** level model transition states and activation energies for reactions with nucleophiles (e.g., amines). Frontier Molecular Orbital (FMO) analysis identifies electrophilic sites (carbonyl carbon), while solvent effects are incorporated via continuum models (e.g., PCM). Conformational analysis using molecular mechanics (MM2 force field) predicts steric hindrance from the methoxy group, guiding optimization of reaction conditions (e.g., solvent polarity, temperature) .

Q. How do steric and electronic factors influence the regioselectivity of reactions involving this compound?

The methoxy group’s electron-donating effect activates specific positions on the cyclohexane ring for electrophilic substitution. Steric bulk (axial vs. equatorial conformations) directs nucleophilic attack on the carbonyl chloride. Conformational analysis reveals that axial methoxy groups impose greater steric hindrance, necessitating temperature control to favor reactive conformers. Solvent choice (e.g., DMF for polar transition states) further stabilizes intermediates .

Q. What strategies resolve contradictions in reported reaction yields for amide synthesis using this compound?

Discrepancies often arise from variable nucleophile basicity, solvent polarity, or workup methods. Systematic Design of Experiments (DoE) can optimize parameters like temperature (-78°C to 25°C), amine equivalents, and solvent (DMF vs. dichloromethane). Kinetic studies (e.g., in situ IR monitoring) quantify rate constants, while quantum mechanical calculations explain electronic effects. Cross-validation with standardized purity assessments (e.g., HPLC) minimizes variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.